N-(Ethylamino) Fluvoxamine

Overview

Description

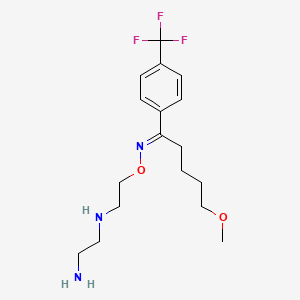

N-(Ethylamino) Fluvoxamine is a chemical compound with the molecular formula C17H26F3N3O2 and a molecular weight of 361.40 g/mol . It is a derivative of fluvoxamine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of obsessive-compulsive disorder (OCD) and depression . This compound is primarily used in scientific research, particularly in the fields of proteomics and neuropharmacology .

Mechanism of Action

Target of Action

N-(Ethylamino) Fluvoxamine, also known as Fluvoxamine, primarily targets the serotonin transporter (SERT) in the brain . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .

Mode of Action

Fluvoxamine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors . The increased serotonin activity leads to downstream effects that are thought to contribute to the alleviation of depressive and anxiety symptoms .

Biochemical Pathways

Fluvoxamine’s action on the serotonin transporter affects the serotonergic pathway in the brain . By inhibiting the reuptake of serotonin, Fluvoxamine enhances serotonergic transmission, which can influence various physiological functions such as mood, sleep, and appetite . Additionally, Fluvoxamine has been shown to have an agonistic effect on the sigma-1 receptor, which modulates inflammatory responses .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration and is extensively metabolized in the liver . Less than 4% of the parent drug is excreted unchanged in urine . The drug’s half-life ranges from 15 to 20 hours, allowing for once-daily dosing . Fluvoxamine’s pharmacokinetics can be influenced by factors such as hepatic impairment, with higher plasma drug concentrations observed in patients with alcoholic cirrhosis of the liver .

Result of Action

The increased serotonergic activity resulting from Fluvoxamine’s action can lead to improvements in mood and reductions in anxiety and obsessive-compulsive symptoms . On a cellular level, Fluvoxamine’s agonistic action on the sigma-1 receptor can control inflammation, potentially contributing to its therapeutic effects .

Action Environment

Environmental factors can influence the action of Fluvoxamine. For instance, social isolation and acute environmental change have been shown to affect the drug’s impact on serotonin turnover and tetrahydrobiopterin levels in the brain . Additionally, smoking, which induces CYP1A2, can increase the clearance of Fluvoxamine .

Biochemical Analysis

Biochemical Properties

N-(Ethylamino) Fluvoxamine is extensively metabolized in the liver, with less than 4% of the parent drug found in urine . It undergoes a two-step process of oxidative demethylation by CYP2D6 to form the fluvoxaminoalcohol intermediate, followed by alcohol dehydrogenase to form fluvoxamine acid .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to have anti-inflammatory properties in animal models and in vitro studies . It has also been shown to inhibit Th1 and Th17 polarization and function by repressing glycolysis, thereby attenuating autoimmune progression in type 1 diabetes . Furthermore, it has been found to stimulate oligodendrogenesis of cultured neural stem cells .

Molecular Mechanism

The exact mechanism of action of this compound is not fully determined, but it is linked to its inhibition of CNS neuronal uptake of serotonin . It is also an agonist for the sigma-1 receptor, through which it controls inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found to delay the onset of type 1 diabetes and decrease its incidence . Moreover, it has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to inhibit isolation-induced aggressive behavior in mice

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily through oxidative demethylation by CYP2D6, to form fluvoxamine acid . It also inhibits oxidative drug metabolizing enzymes, particularly CYP1A2, and less potently CYP3A4 and CYP2D6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethylamino) Fluvoxamine involves the reaction of fluvoxamine with ethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as methanol or chloroform, with the temperature maintained at around room temperature to slightly elevated temperatures . The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(Ethylamino) Fluvoxamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce this compound alcohol derivatives .

Scientific Research Applications

N-(Ethylamino) Fluvoxamine has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Employed in studies investigating the role of serotonin in various biological processes.

Medicine: Utilized in preclinical studies to explore its potential therapeutic effects and mechanisms of action.

Comparison with Similar Compounds

Similar Compounds

Fluvoxamine: The parent compound, primarily used as an SSRI for treating OCD and depression.

Paroxetine: Another SSRI with similar therapeutic applications but different chemical structure.

Sertraline: An SSRI with a broader spectrum of use, including treatment of anxiety disorders and PTSD.

Uniqueness

N-(Ethylamino) Fluvoxamine is unique due to its additional ethylamino group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, fluvoxamine. This modification could potentially enhance its efficacy or reduce side effects in certain therapeutic contexts .

Properties

IUPAC Name |

N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAOCNUGFGRFPC-XQNSMLJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCNCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217262-11-7 | |

| Record name | N-(Ethylamino) fluvoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217262117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(ETHYLAMINO) FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G60GX48UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)